1-Methyl-4-propylpiperazine Bosutinib

Description

Properties

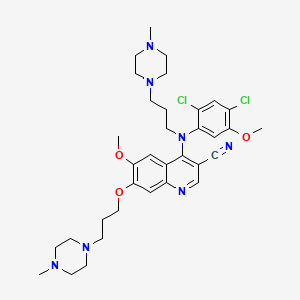

Molecular Formula |

C34H45Cl2N7O3 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |

InChI |

InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3 |

InChI Key |

KREAHQAQNLTGOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |

Origin of Product |

United States |

Preparation Methods

Novel Synthetic Route from 3-Methoxy-4-hydroxybenzoic Acid

A significant study demonstrated a novel synthesis starting from 3-methoxy-4-hydroxybenzoic acid involving esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination steps to yield Bosutinib derivatives. The intermediates and final product were characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirmed the structural integrity of intermediates and final compound.

- Mass Spectrometry (MS): Verified molecular weights and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assessed purity levels of all compounds.

This method is noted for its stepwise control and high purity output, making it suitable for pharmaceutical-grade synthesis.

Impurities and Related Compounds

Studies have identified various impurities related to Bosutinib synthesis, including nitrosopiperazine derivatives and bis-amide compounds. Monitoring and controlling these impurities is crucial for regulatory compliance and drug safety.

Data Table: Physical and Chemical Properties of Key Intermediates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notes |

|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | C8H8O4 | 168.15 | Phenol, carboxylic acid, methoxy | Starting material |

| Methyl 3-methoxy-4-hydroxybenzoate (ester) | C9H10O4 | 182.17 | Ester, phenol, methoxy | Esterified intermediate |

| Nitro-substituted aromatic intermediate | Variable | Variable | Nitro group, aromatic ring | Formed post-nitration |

| Amino-substituted intermediate | Variable | Variable | Amine group, aromatic ring | After reduction step |

| Chlorinated quinoline derivative | Variable | Variable | Chlorine atoms, quinoline ring | Post-chlorination |

| 1-Methyl-4-propylpiperazine Bosutinib (final) | C34H45Cl2N7O3 | 670.7 | Piperazine, quinoline, methoxy, chloro | Target compound |

This table summarizes the chemical nature and molecular weights of important intermediates and the final product.

Chemical Reactions Analysis

1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Scientific Research Applications

1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.

Biology: The compound is utilized in cellular studies to understand the mechanisms of kinase inhibition.

Mechanism of Action

The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

- Bosutinib’s quinoline core and piperazine-propoxy chain differentiate it from non-oncological piperazines (e.g., Cyclizine, mCPP).

- Substitutions on the phenyl ring (e.g., dichloro-methoxy in Bosutinib vs. trifluoromethyl in TFMPP) dictate target specificity .

Mechanism of Action Comparison

Notable Findings:

- Bosutinib’s dual inhibition of Src and Abl kinases provides broader activity against resistant CML clones compared to Imatinib .

- Unlike Ponatinib, Bosutinib lacks efficacy against the T315I mutation but has a milder toxicity profile .

Efficacy and Toxicity Profiles

In Vitro and In Vivo Efficacy

- Bosutinib: Reduces Bcr-Abl phosphorylation at 10 nM, achieving complete regression of K562 xenografts in mice at 100 mg/kg/day .

- SKI-606 (Bosutinib analog) : Demonstrates comparable antiproliferative activity but requires higher doses for similar effects .

- Cyclizine Derivatives (Cycl-1, Cycl-2) : Exhibit negligible kinase inhibition, emphasizing structural specificity for oncological activity .

Toxicity Data

| Compound | Oral Rat LD₅₀ (mol/kg) | Hepatotoxicity | Bioavailability |

|---|---|---|---|

| Bosutinib | 2.805 | Yes | High |

| Baicalein | 2.279 | No | High |

| Myricetin | 2.358 | No | Low |

| Quercetin | 2.295 | No | High |

Critical Insights :

- Bosutinib’s hepatotoxicity distinguishes it from natural flavonoids like Baicalein .

- High bioavailability (>90%) ensures therapeutic plasma concentrations, unlike Myricetin .

Pharmaceutical and Analytical Considerations

- Formulation Stability: Bosutinib monohydrate (Form I) exhibits superior solubility and stability compared to hygroscopic analogs, enabling robust solid dosage forms .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Methyl-4-propylpiperazine Bosutinib that influence its pharmacokinetic properties?

- Methodological Answer : The compound’s bioavailability is influenced by its molecular weight (342.9 g/mol), solubility in aqueous buffers, and logP value (lipophilicity). Researchers should use high-performance liquid chromatography (HPLC) to assess purity (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly the piperazine and propyl substituents. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies .

Q. What in vitro models are suitable for preliminary screening of this compound’s antileukemic activity?

- Methodological Answer : The HL-60 human promyelocytic leukemia cell line is widely used to evaluate differentiation markers (e.g., CD11b expression) and cell cycle arrest (G1/G0 phase). Dose-response experiments (0.1–10 µM) combined with retinoid acid (RA) can quantify synergistic effects via flow cytometry and Western blotting for Src kinase inhibition .

Q. How can researchers validate the metabolic stability of this compound?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and CYP3A4 enzyme assays. Use liquid chromatography-mass spectrometry (LC-MS) to identify major metabolites (e.g., oxidized or N-desmethyl derivatives). Monitor half-life (t½) and intrinsic clearance (CLint) to compare with bosutinib’s known slow metabolism (t½: 32–41 hours) .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported CYP3A4-mediated metabolism data for this compound?

- Methodological Answer : Discrepancies may arise from interspecies variability (e.g., murine vs. human microsomes) or assay conditions (e.g., NADPH concentration). Researchers should standardize protocols using pooled HLMs, validate findings with recombinant CYP3A4 isoforms, and employ pharmacokinetic modeling to reconcile in vitro-in vivo extrapolation (IVIVE) disparities .

Q. What strategies optimize the synthesis of this compound analogs to enhance kinase selectivity?

- Methodological Answer : Use structure-activity relationship (SAR) studies to modify the piperazine ring’s substituents. For example:

- Replace the propyl group with fluorinated alkyl chains to improve membrane permeability.

- Introduce sulfonamide moieties to enhance binding to kinase ATP pockets.

Validate selectivity via kinase profiling panels (e.g., Src, Abl, EGFR) and molecular docking simulations (AutoDock Vina) .

Q. How can computational modeling predict off-target interactions of this compound with non-kinase proteins?

- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS) to assess binding to cytochrome P450 enzymes or transporters (e.g., P-gp). Use pharmacophore modeling (Schrödinger Phase) to identify structural motifs prone to off-target binding. Cross-validate predictions with radioligand displacement assays .

Q. What experimental approaches resolve conflicting data on this compound’s efficacy in tyrosine kinase inhibitor (TKI)-resistant CML models?

- Methodological Answer : Generate TKI-resistant cell lines (e.g., BCR-ABL1 T315I mutants) and test compound efficacy via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.